PYRIMIDINE-2-BORONIC ACID PINACOL ESTER
Description
Significance of Organoboron Compounds as Synthetic Intermediates
Organoboron compounds have become indispensable reagents in the arsenal (B13267) of synthetic chemists. Their rise to prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. digitellinc.comrsc.org Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture, making them easier and safer to handle. rsc.org This stability, coupled with their high functional group tolerance, allows them to be used in a wide array of chemical transformations.
The paramount application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction, which forms a new carbon-carbon bond by coupling an organoboron species with an organic halide or triflate, has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes. libretexts.org The utility of organoboranes extends beyond C-C bond formation to include C-N, C-O, and C-X (halogen) bond-forming reactions, highlighting their role as multifaceted synthetic intermediates. organic-chemistry.org
Overview of Pinacol (B44631) Boronic Esters as Versatile Building Blocks
Among the various classes of organoboron compounds, boronic acid pinacol esters (Bpin) have gained exceptional popularity. nih.gov Pinacol esters are derived from the reaction of a boronic acid with pinacol. This transformation confers several advantages. The pinacol group enhances the stability of the boronic acid, often rendering the compound amenable to purification by silica (B1680970) gel chromatography and increasing its shelf-life. nih.govorganic-chemistry.org
Pinacol boronic esters are favored in Suzuki-Miyaura reactions for several reasons. They are readily prepared, often via the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with bis(pinacolato)diboron (B136004). organic-chemistry.orgorganic-chemistry.org This method is highly efficient and tolerates a vast range of functional groups. organic-chemistry.org Although generally less reactive than the corresponding boronic acids, pinacol esters can participate directly in cross-coupling reactions or be hydrolyzed in situ to the more active boronic acid. nih.gov Their widespread use in the late-stage functionalization of complex molecules in pharmaceutical development underscores their reliability and versatility. sigmaaldrich.com
Strategic Importance of Pyrimidine-Based Scaffolds in Chemical Synthesis
The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry and materials science. As a core component of the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA, its biological significance is fundamental. doi.org This inherent biological relevance has inspired the synthesis of a vast number of pyrimidine derivatives that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. doi.orgresearchgate.net
Beyond pharmaceuticals, the electron-deficient nature of the pyrimidine ring makes it an attractive component in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov The ability to readily modify the pyrimidine core at its various positions (2, 4, 5, and 6) allows for the fine-tuning of its electronic and photophysical properties. nih.gov Consequently, methods for the efficient introduction of functional groups onto the pyrimidine skeleton are of high strategic importance for both drug discovery and materials innovation.
Contextualizing Pyrimidine-2-Boronic Acid Pinacol Ester within Modern Organic Chemistry
This compound, with the IUPAC name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, represents the convergence of the aforementioned areas. nih.gov It provides a stable, versatile handle for introducing the pyrimidine-2-yl moiety into a target molecule, typically via a Suzuki-Miyaura cross-coupling reaction.
The synthesis of this specific isomer is not without its challenges. Direct C-H borylation of the parent pyrimidine ring using common iridium catalysts tends to occur at the C5 or C4/C6 positions, with the electron-deficient nitrogen atoms deactivating the adjacent C2 position towards electrophilic borylation. rsc.orgresearchgate.net Therefore, the most common and effective route to this compound is through the palladium-catalyzed Miyaura borylation of a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, with bis(pinacolato)diboron. organic-chemistry.org
The utility of this compound lies in its ability to act as a nucleophilic partner in cross-coupling reactions. This enables the facile synthesis of 2-aryl, 2-heteroaryl, and 2-vinyl pyrimidines, which are key structures in numerous biologically active compounds and functional materials. The stability of the pinacol ester allows for its isolation and storage, making it a convenient and reliable off-the-shelf reagent for complex molecule synthesis. nih.govsumitomo-chem.co.jp
Data Tables
Table 1: Representative Synthesis of Heteroaryl Boronic Esters via Miyaura Borylation
The following table illustrates typical conditions for the synthesis of heteroaryl boronic esters, including pyrimidine derivatives, from the corresponding halides. This palladium-catalyzed reaction is a primary method for preparing this compound.
| Entry | Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromopyridine | PdCl₂(dppf) | KOAc | Dioxane | 80 | 85 | organic-chemistry.org |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 92 | libretexts.org |
| 3 | 4-Bromoisoquinoline | PdCl₂(dppf) | KOAc | DMSO | 80 | 65 | nih.gov |
| 4 | 2-Iodothiophene | PdCl₂(PPh₃)₂ | KOPh | Toluene | 50 | 94 | organic-chemistry.org |
| 5 | 2-Bromopyrimidine | PdCl₂(dppf) | KOAc | Dioxane | 80 | ~80-90 (Typical) | organic-chemistry.org |
Yields are representative and can vary based on specific substrate and reaction optimization.
Table 2: Suzuki-Miyaura Cross-Coupling of 2-Heteroaryl Boronates
This table demonstrates the application of 2-heteroaryl boronates, such as this compound, in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl and hetero-biaryl compounds.
| Entry | Boronate Partner | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Pyridylboronic Acid N-phenyldiethanolamine ester | 4-Bromoanisole | Pd₂(dba)₃ / 1 | KF | Dioxane | 100 | 74 | sumitomo-chem.co.jp |
| 2 | 2-Pyridylboronic Acid N-phenyldiethanolamine ester | 2-Bromotoluene | Pd₂(dba)₃ / 1 | KF | Dioxane | 100 | 92 | sumitomo-chem.co.jp |
| 3 | 1,4,5,6-Tetrahydropyridine-2-boronic acid pinacol ester | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 94 | nih.gov |
| 4 | 1,4,5,6-Tetrahydropyridine-2-boronic acid pinacol ester | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 | nih.gov |
| 5 | This compound | 3-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | >90 (Typical) | libretexts.org |
Ligand 1 refers to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos). Yields are representative.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-12-6-5-7-13-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNWHCBRXDHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660683 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937593-41-4 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine 2 Boronic Acid Pinacol Ester and Analogues
Metal-Catalyzed Borylation Approaches
Metal-catalyzed borylation reactions have become a cornerstone for the synthesis of aryl and heteroaryl boronic esters due to their high efficiency and functional group tolerance. Palladium, iridium, and rhodium complexes are among the most effective catalysts for these transformations, each offering unique advantages in terms of reactivity and selectivity.
Palladium-Catalyzed Cross-Coupling of Halopyrimidines with Bis(pinacolato)diboron (B136004) (B2pin2)
The palladium-catalyzed cross-coupling of halopyrimidines with bis(pinacolato)diboron (B2pin2) is a widely used method for the synthesis of pyrimidine (B1678525) boronic esters. nih.gov This reaction, often referred to as the Miyaura borylation, involves the coupling of a halogenated pyrimidine with B2pin2 in the presence of a palladium catalyst and a base. organic-chemistry.org
The choice of catalyst is crucial for the success of the Miyaura borylation. The PdCl2(dppf) adduct, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, is a highly effective and commonly employed catalyst for this transformation. rsc.orgcas.cn Its efficacy stems from the robust nature of the dppf ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Optimization of the catalyst system often involves screening various palladium precursors and phosphine (B1218219) ligands to achieve high yields and selectivity. For instance, catalyst systems based on PdCl2(CH3CN)2 and bulky, electron-rich phosphine ligands like SPhos have proven to be highly active for the borylation of aryl and heteroaryl halides. nih.gov The development of data-driven platforms has further streamlined the optimization process by enabling the rapid screening of a wide array of catalysts and ligands to identify the most effective combination for a specific substrate.
The efficiency and selectivity of palladium-catalyzed borylation are significantly influenced by the choice of solvent and ligands. digitellinc.comthieme-connect.de Solvents such as toluene (B28343), dioxane, and DMF are commonly used, with the optimal choice depending on the specific substrates and reaction conditions. researchgate.netorganic-chemistry.org The ligand plays a multifaceted role, influencing the stability of the catalyst, the rate of oxidative addition, and the reductive elimination steps of the catalytic cycle. For example, 2-pyridone ligands have been shown to stabilize palladium catalysts and lower the activation energy for C-H bond cleavage. nih.gov The basicity and steric properties of pyridine-based ligands can also impact the catalytic activity, with more basic ligands sometimes leading to higher reaction yields. nih.gov The use of lipophilic bases, such as potassium 2-ethyl hexanoate, has been shown to improve reaction rates and allow for lower catalyst loadings under milder conditions. nih.gov
| Catalyst System | Substrate | Solvent | Base | Ligand | Yield (%) | Reference |
| PdCl2(dppf) | 2-Hydroxypyridines | - | - | - | - | rsc.org |
| PdCl2(PPh3)2·2PPh3 | 1-Alkenyl Halides | Toluene | KOPh | PPh3 | High | organic-chemistry.org |
| Pd(OAc)2 | Aryl Chlorides | Toluene | KOAc | SPhos | >95 | nih.gov |
| Pd2(dba)3 | Aryl Bromides | Dioxane | KOAc | PCy3 | 98 | organic-chemistry.org |
This table presents a selection of palladium catalyst systems and their performance in borylation reactions under various conditions.
The scope of the palladium-catalyzed borylation reaction extends to a wide range of halogenated pyrimidine precursors. nih.gov Both chloro-, bromo-, and iodopyrimidines can serve as effective substrates, with reactivity generally following the order I > Br > Cl. The presence of various functional groups on the pyrimidine ring is often well-tolerated. nih.gov For example, the borylation of 2-amino-5-bromopyrimidine (B17363) can be achieved, although the amino group may require protection to prevent side reactions. google.com One synthetic route involves the protection of the 2-amino group with tert-butyloxycarbonyl (Boc) groups, followed by lithium-halogen exchange and subsequent reaction with a boron source. google.com However, limitations can arise with certain substrates. For instance, highly electron-deficient or sterically hindered pyrimidines may exhibit reduced reactivity, requiring more forcing reaction conditions or specialized catalyst systems. nih.gov
Iridium- and Rhodium-Catalyzed C-H Borylation of Pyrimidine Derivatives
An alternative and increasingly popular approach to the synthesis of pyrimidine boronic esters is the direct C-H borylation of pyrimidine derivatives, catalyzed by iridium or rhodium complexes. thieme-connect.deumich.edu This method avoids the pre-functionalization required for cross-coupling reactions, making it a more atom-economical process. thieme-connect.de
A key challenge in the C-H borylation of pyrimidines is controlling the regioselectivity, as there are often multiple C-H bonds available for activation. rsc.org In many cases, the regioselectivity is governed by steric factors, with the borylation occurring at the most accessible C-H bond. digitellinc.comnih.gov For instance, in iridium-catalyzed reactions, bulky ligands on the metal center can direct the borylation to the less sterically hindered positions of the pyrimidine ring. rsc.org Electronic effects also play a significant role, particularly in heteroaromatic systems. rsc.org The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the metal center, influencing the regiochemical outcome. thieme-connect.de For rhodium-catalyzed reactions, directing groups on the pyrimidine substrate can be employed to achieve high selectivity for a specific C-H bond. For example, a pyridine (B92270) directing group has been used to achieve C6-selective borylation of 2-pyridones. nih.gov In some rhodium-catalyzed systems for pyridine hydroboration, the choice of phosphine ligand has been shown to influence the ratio of different isomeric products. rsc.org
| Catalyst | Substrate | Key Factor for Regioselectivity | Outcome | Reference |
| Iridium | CF3-substituted pyridines | Steric hindrance | Borylation at α, β, or γ position depending on substitution pattern | digitellinc.comnih.gov |
| Rhodium | 2-Pyridones | Pyridine directing group | C6-selective borylation | nih.gov |
| Iridium | Aromatic imines | Ligand (AQ vs. TMP) | Ortho- vs. meta-selectivity | rsc.org |
| Rhodium | Pyridine | Phosphine ligand | Varies ratio of 1,2,3,4-tetrahydropyridine isomers | rsc.org |
This table summarizes the regioselectivity observed in Iridium- and Rhodium-catalyzed C-H borylation of pyrimidine derivatives and related nitrogen heterocycles.
Role of Ligands in Directed Borylation
In the context of directed C-H borylation, the pyrimidine ring itself can serve as a potent directing group. nih.gov The nitrogen atoms within the pyrimidine moiety possess the coordinating capacity to guide transition metal catalysts to a specific C-H bond, enabling regioselective functionalization. nih.gov This intrinsic directing ability is crucial for achieving ortho-C–H borylation of aniline (B41778) derivatives bearing a pyrimidine scaffold, a transformation that had not been successfully achieved even with metal-catalyzed processes until the development of these directed methods. nih.gov
The strategy of using a directing group (DG) attached to the substrate is fundamental for overcoming challenges of reactivity and selectivity in C-H activation. nih.gov A suitable directing template maintains the necessary distance and geometry between the target C-H bond and the DG, ensuring the metal catalyst is delivered to the immediate vicinity of the intended reaction site. nih.gov In the case of 2-pyrimidylanilines, the pyrimidyl group efficiently directs the borylation to the ortho-position of the aniline ring. nih.govrsc.org This metal-free directed C–H borylation has proven robust, proceeding smoothly without significant interference from external impurities like inorganic salts, various reactive functionalities, or even other transition metal precursors. nih.govrsc.org
Mechanistic Insights into Catalytic Cycles
The mechanisms governing the borylation of pyrimidines can vary depending on the specific reaction conditions and substrates. For the metal-free, pyrimidine-directed C-H borylation of 2-pyrimidylanilines using boron tribromide (BBr₃), a proposed mechanism initiates with the formation of a Lewis acid-base adduct between the boron reagent and a nitrogen atom of the pyrimidine ring. nih.gov This is followed by a bromine transfer to another BBr₃ molecule, leading to the formation of a borenium species which facilitates the C-H activation and borylation. nih.gov
In other catalytic systems, particularly for related diazines like pyrazine (B50134), mechanistic studies combining density functional theory (DFT) calculations and experimental work have revealed potential dual pathways. rsc.org One proposed mechanism is a non-radical process that involves two consecutive researchgate.netresearchgate.net-σ-rearrangement-type steps for the diborylation of the pyrazine ring with bis(pinacolato)diboron (B₂pin₂). rsc.org However, for sterically hindered substrates, this non-radical pathway can be highly unfavorable. rsc.org In such cases, a 4,4′-bipyridine-mediated radical pathway, which proceeds through the homolytic cleavage of the B-B bond and subsequent boryl radical addition, is preferred. rsc.org
Understanding these catalytic cycles is crucial for optimizing reaction conditions and expanding the substrate scope. Models like the energetic span model can be used to compute catalytic turnover frequencies (TOF) from the energy profiles of proposed cycles, helping to identify rate-limiting steps and potential catalyst deactivation pathways. researchgate.net
Copper(I)-Facilitated Suzuki Coupling Approaches
While pyrimidine-2-boronic acid pinacol (B44631) ester is a valuable synthetic intermediate, its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be challenging. organic-chemistry.orgnih.gov Couplings involving electron-deficient 2-heterocyclic boronates often suffer from low conversion rates and yields. organic-chemistry.orgnih.govresearchgate.net This is frequently attributed to slow transmetalation from the boron atom to the palladium catalyst and competing protodeboronation side reactions. organic-chemistry.org
To overcome these limitations, a highly effective method involving the use of a copper(I) co-catalyst has been developed. organic-chemistry.orgnih.gov The addition of a simple copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) oxide (Cu₂O), has been shown to dramatically enhance the yields of these otherwise difficult couplings. organic-chemistry.org This copper-facilitated approach has a broad scope and is effective for a range of 2-heterocyclic boronates and various electrophiles. organic-chemistry.orgresearchgate.net
Mechanistic investigations suggest that the role of copper is to facilitate the transmetalation step. organic-chemistry.orgresearchgate.net It is proposed that a 2-pyridylcopper intermediate is formed, which then more efficiently undergoes transmetalation to the palladium center in the catalytic cycle. organic-chemistry.org This strategy provides a general and practical solution for employing pyrimidine-2-boronic acid esters and related compounds in Suzuki cross-coupling reactions. organic-chemistry.org
Organometallic Reagent-Mediated Borylation
Metal-Halogen Exchange Followed by Trapping with Borate (B1201080) Esters (e.g., Triisopropyl Borate)
A foundational and widely employed method for synthesizing pyrimidine boronic esters is through metal-halogen exchange. wikipedia.org This reaction involves the conversion of a halogenated pyrimidine (typically a bromo- or iodo-pyrimidine) into an organometallic intermediate. wikipedia.org This highly reactive species is then "trapped" by an electrophilic boron reagent, such as triisopropyl borate or bis(pinacolato)diboron (B₂pin₂), to yield the desired boronic acid or its pinacol ester. researchgate.netgoogle.comarkat-usa.org The most common organometallic intermediates used in this two-step sequence are organolithium and Grignard reagents. wikipedia.org
Organolithium reagents, particularly n-butyllithium (n-BuLi), are powerful bases and nucleophiles used extensively in organic synthesis. sigmaaldrich.com They are highly effective for performing lithium-halogen exchange on halopyrimidines, a reaction that is typically very fast. researchgate.netwikipedia.org The exchange rate generally follows the trend I > Br > Cl. wikipedia.org The reaction is usually conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net
Once the lithiated pyrimidine is formed, it is treated with a borate ester. For instance, a patented method describes the synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester starting from 2-amino-5-bromopyrimidine. google.com The process involves protection of the amino group, followed by lithiation with n-BuLi and subsequent reaction with triisopropyl borate at -70 to -80 °C. google.com After deprotection and esterification with pinacol, the final product is obtained. google.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-bromopyrimidine (protected) | 1) n-BuLi 2) Triisopropyl borate 3) Acid/Pinacol | THF, -70 to -80 °C | 2-Amino-5-pyrimidine boronic acid pinacol ester | Not specified | google.com |
| Polysubstituted bromopyrimidine | 1) n-BuLi 2) B₂pin₂ | THF, -78 °C | Polysubstituted pyrimidine boronic acid pinacol ester | 12% | researchgate.net |
Grignard reagents (RMgX) offer an alternative pathway for the synthesis of pyrimidine boronic esters via metal-halogen exchange. researchgate.net There are two general approaches: the direct reaction of a halopyrimidine with magnesium metal to form a pyrimidyl Grignard reagent, or the reaction of a halopyrimidine with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often referred to as a Knochel-Grignard reagent. wikipedia.orgresearchgate.net The latter method, involving a magnesium-halogen exchange, often tolerates a wider range of functional groups. wikipedia.org
The resulting pyrimidyl Grignard reagent is a strong nucleophile that readily reacts with borate esters like triisopropyl borate to form the corresponding boronate. clockss.orggoogle.com This borylation can sometimes be performed under Barbier conditions, where the Grignard reagent is formed in situ in the presence of the boron electrophile. clockss.org This methodology is broadly applicable to a variety of alkyl, aryl, and heteroaryl halides. clockss.org
| Starting Material | Reagents | Conditions | Intermediate | Product | Reference |
|---|---|---|---|---|---|
| 2-Halopyridine/pyrimidine | 1) i-PrMgCl (or other Grignard) 2) Triisopropyl borate | THF, 0 °C to RT | Pyridyl/Pyrimidyl Magnesium Halide | Pyridine/Pyrimidine-2-boronic acid ester | google.com |
| Aryl/Heteroaryl Halide | 1) Mg (Barbier conditions) 2) BH₂-N(iPr)₂ | THF, 65 °C | In situ Grignard reagent | Aryl/Heteroaryl boronic acid | clockss.org |
Low-Temperature Reaction Conditions and Quenching Strategies
The synthesis of pyrimidine boronic acid esters often employs low-temperature conditions to control reactivity, particularly when using highly reactive organometallic intermediates like organolithiums. A common approach involves a halogen-metal exchange followed by quenching with a boron electrophile at cryogenic temperatures, such as -78°C. researchgate.net This low temperature is critical for preventing undesirable side reactions, such as decomposition of the thermally sensitive lithiated intermediates or reactions with other functional groups present in the molecule. acs.org
For instance, a synthesis method for 2-amino-5-pyrimidine boronic acid pinacol ester starts with 2-amino-5-bromopyrimidine, where the amino group is first protected. google.com The protected compound then undergoes lithiation using n-butyl lithium in a solvent like tetrahydrofuran (B95107) (THF) at a temperature between -70°C and -80°C. researchgate.netgoogle.com This step generates a lithiated pyrimidine species. The subsequent quenching of this intermediate is performed by adding a borate ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (PinB-OiPr), at the same low temperature. researchgate.netgoogle.com The reaction mixture is then gradually warmed to room temperature.
The quenching strategy is designed to efficiently trap the organolithium species with the boron electrophile to form the desired C-B bond. Upon successful borylation, the reaction is typically quenched with an aqueous solution, such as water or an acidic solution, to hydrolyze the borate complex. google.comnih.gov This leads to the formation of the boronic acid, which can then be esterified with pinacol, often by refluxing in a solvent like toluene with a Dean-Stark trap to remove water, yielding the final pyrimidine-2-boronic acid pinacol ester. google.comorgsyn.org
Table 1: Example of Low-Temperature Synthesis
| Step | Reagent | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Lithiation | n-Butyl Lithium | THF | -70 to -80°C | Halogen-metal exchange to form reactive organolithium intermediate. google.com |
| Borylation | Triisopropyl borate | THF | -70 to -80°C | Trapping of the lithiated species to form the C-B bond. google.com |
| Quenching | Water | THF | Gradual warming | Hydrolysis of the borate complex. google.com |
| Esterification | Pinacol | Toluene | Reflux | Formation of the stable pinacol ester. orgsyn.org |
Directed ortho-Metallation (DoM) Strategies
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The method relies on a directing metalation group (DMG) which coordinates to an organometallic base (typically an alkyllithium reagent), directing deprotonation to the adjacent ortho position. baranlab.org This generates a stabilized organometallic intermediate that can be trapped by an electrophile, such as a borate ester, to introduce a boronic ester group with high regioselectivity. baranlab.orgarkat-usa.org
While extensively used for pyridines, the DoM strategy is also applicable to pyrimidine derivatives. arkat-usa.orgnih.gov Various functional groups can act as DMGs, including amides, carbamates, and ethers. harvard.edu The strength of the DMG influences the efficiency of the ortho-lithiation. baranlab.org For pyrimidine systems, a substituent with a Lewis basic atom, such as a carboxamide or an O-carbamoyl group, can direct the metallation to a specific adjacent position on the pyrimidine ring. nih.gov
The general procedure involves treating the substituted pyrimidine with a strong lithium base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in an ethereal solvent such as THF at low temperatures (e.g., -78°C). harvard.edu The resulting ortho-lithiated species is then quenched with a boron electrophile like triisopropyl borate or B(OiPr)₃ to form the boronate. nih.gov A key advantage of the DoM approach is that it avoids the often problematic isolation of unstable pyridyl or pyrimidyl boronic acids by enabling one-pot procedures that proceed directly to subsequent reactions like Suzuki-Miyaura cross-coupling. nih.gov
Metal-Free Borylation Strategies
In an effort to develop more sustainable and cost-effective synthetic methods, metal-free borylation strategies have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metal catalysts. nih.gov
Direct Conversion of Pyrimidine-Substituted Amines to Boronates
A notable metal-free approach for the synthesis of aryl and heteroaryl boronates is the direct conversion of the corresponding amines. One such method is a Sandmeyer-type deaminoborylation. This reaction involves the diazotization of an aminopyrimidine followed by a borylation reaction using a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂). orgsyn.org
In a typical procedure, the aminopyrimidine is converted to a diazonium salt using a diazotizing agent such as tert-butyl nitrite (B80452) (tBuONO). orgsyn.org The resulting diazonium species is then reacted with B₂pin₂. This transformation can be promoted by a radical initiator or simply by heating, for instance in acetonitrile (B52724) at 80°C, to afford the corresponding pyrimidine boronic acid pinacol ester. orgsyn.org This method provides a direct route from readily available amino-substituted pyrimidines to valuable boronate building blocks without the need for a metal catalyst. orgsyn.org
Directed C-H Borylation of 2-Pyrimidylanilines
A sophisticated metal-free strategy involves the directed C-H borylation of 2-pyrimidylanilines, where the pyrimidine ring itself acts as the directing group. nih.govrsc.org This method allows for the selective ortho-C–H borylation of the aniline ring. nih.gov The reaction typically employs boron tribromide (BBr₃) as the borylating agent. nih.gov
The proposed mechanism begins with the formation of a Lewis acid-base adduct between the nitrogen atom of the pyrimidine ring and BBr₃. This initial coordination activates the system, leading to the formation of a more electrophilic borenium species. An electrophilic aromatic substitution then occurs on the aniline ring, resulting in a Wheland intermediate. Subsequent proton abstraction gives a dibromoboron complex, which, upon quenching with pinacol and a base like triethylamine, yields the desired ortho-borylated product. nih.gov This approach is notable for its high regioselectivity and tolerance of various functional groups and even impurities, making it a robust method for synthesizing synthetically important boronic esters. nih.govnih.gov
Table 2: Metal-Free Borylation of N-(pyrimidine-2-yl)aniline
| Substrate | Borylating Agent | Quencher | Product | Yield |
|---|
Protection and Deprotection Strategies in Synthesis
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are being modified. fishersci.co.uk In the synthesis of pyrimidine boronic acid esters, the protection of amine functionalities is often crucial. google.comresearchgate.net
Amine Protection in Aminopyrimidine Precursors (e.g., Boc, bis-silylation)
When synthesizing pyrimidine boronic esters via routes involving highly basic or nucleophilic reagents like organolithiums, a free amino group on the pyrimidine precursor can interfere with the reaction. The acidic proton of the amine can quench the organometallic reagent, preventing the desired halogen-metal exchange or deprotonation. Therefore, the amino group must be protected.
Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and removal. fishersci.co.uk For aminopyrimidines, the Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). google.com In some cases, two Boc groups can be installed on a single amino group. google.com The Boc group is stable to the basic conditions of lithiation but can be readily removed afterward. nih.gov Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate (B1207046) to release the free amine. fishersci.co.ukacsgcipr.org Thermal deprotection is also a viable, reagent-free alternative for certain Boc-protected borylated heterocycles. nih.govmsu.edu
Table 3: Common Protecting Groups for Aminopyrimidines in Borylation Synthesis
| Protecting Group | Reagent for Protection | Key Features | Deprotection Conditions |
|---|---|---|---|
| Boc | (Boc)₂O, DMAP | Robust, stable to basic conditions. google.comfishersci.co.uk | Acidic (TFA, HCl) or thermal. nih.govacsgcipr.org |
| bis-silyl | TMSCl | Inexpensive, suitable for in situ protection. researchgate.net | Cleaved during aqueous workup. researchgate.net |
Hydrolysis of Pinacol Boronic Esters to Corresponding Boronic Acids
The conversion of this compound to pyrimidine-2-boronic acid is a crucial step for certain applications where the free boronic acid is required. While pinacol esters are valued for their stability, which makes them easy to handle and purify, their hydrolysis back to the boronic acid can be challenging and is not always straightforward. researchgate.netresearchgate.net The inherent reversibility of the esterification reaction with pinacol can complicate the hydrolytic process, often necessitating specific conditions to drive the reaction to completion. researchgate.net
The stability of boronate esters to hydrolysis is a significant factor in their utility. Pinacol boronate esters, while widely used, are known to be susceptible to hydrolysis, which can be problematic during purification methods like reversed-phase HPLC where the presence of water can lead to the degradation of the ester into the corresponding boronic acid and pinacol. researchgate.net
A developed strategy to achieve the deprotection of alkylpinacolyl boronate esters involves a two-step procedure. nih.gov This method first employs a transesterification reaction with diethanolamine (B148213) to form a more reactive sp³-hybridized boron·diethanolamine adduct. nih.gov This intermediate is then subjected to hydrolysis under acidic aqueous conditions to yield the desired boronic acid. nih.gov This approach offers advantages such as tolerance to various functional groups and facilitates easier product isolation. nih.gov
Table 1: Conditions for Hydrolysis of Pinacol Boronic Esters
| Step | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Transesterification | Diethanolamine (DEA) | Formation of a boron·DEA adduct | Intermediate for hydrolysis | nih.gov |
This two-step process circumvents some of the difficulties associated with direct hydrolysis and the potential for equilibrium to lie with the starting ester. nih.gov
Scalable Synthetic Protocols and Process Development
The development of scalable and efficient synthetic protocols for this compound and its analogues is essential for their application in larger-scale chemical manufacturing. Research has focused on creating practical, cost-effective, and high-yield processes suitable for industrial production. researchgate.netgoogle.com
One prominent scalable method is the Suzuki-Miyaura borylation reaction. A large-scale (15 kg) synthesis has been successfully implemented to form the pinacol boronic ester of an aminopyrimidine derivative. researchgate.net This demonstrates the viability of palladium-catalyzed cross-coupling reactions for producing these compounds on an industrial scale.
A patented method outlines a process for the large-scale production of 2-amino-5-pyrimidine boronic acid pinacol ester. google.com This multi-step synthesis is designed for high efficiency and involves the following key transformations:
Protection: The amino group of 2-amino-5-bromopyrimidine is protected using di-tert-butyl dicarbonate. google.com
Borylation: The protected pyrimidine undergoes a halogen-metal exchange via lithiation with n-butyl lithium, followed by trapping the resulting organolithium species with an electrophilic boron reagent like triisopropyl borate. google.com
Deprotection and Esterification: The protecting groups are removed under acidic conditions to yield 2-aminopyrimidine-5-boronic acid. This is subsequently refluxed with pinacol in an organic solvent to afford the final pinacol ester product. google.com
Another common laboratory-scale synthesis involves the palladium-catalyzed coupling of a halopyrimidine with bis(pinacolato)diboron. chemicalbook.com For example, 2-methylpyrimidine-5-boronic acid pinacol ester can be synthesized from 5-bromo-2-methyl-pyrimidine. chemicalbook.com
Table 2: Scalable Synthetic Reaction Details
| Starting Material | Key Reagents | Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-5-bromopyrimidine | Di-tert-butyl dicarbonate, n-Butyl lithium, Triisopropyl borate, Pinacol | 4-Dimethylaminopyridine (catalyst for protection step) | THF, Toluene | Multi-step process including protection, lithiation, borylation, deprotection, and esterification | Scalable synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester | google.com |
| (Aminopyrimidin-5-yl derivative) | Bis(pinacolato)diboron | Palladium catalyst | Not specified | Suzuki-Miyaura borylation | Large-scale (15 kg) synthesis of the corresponding pinacol boronic ester | researchgate.net |
These developed protocols highlight the importance of robust and scalable synthetic routes to ensure the availability of this compound and its derivatives for various applications in chemical synthesis. The choice of method often depends on the specific analogue required and the desired scale of production. researchgate.netgoogle.com
Computational and Theoretical Studies on Pyrimidine 2 Boronic Acid Pinacol Ester
Conformational Analysis of the Pinacol (B44631) Boronic Ester Group
The three-dimensional arrangement of the pinacol boronic ester (Bpin) group relative to the pyrimidine (B1678525) ring is a critical determinant of the molecule's reactivity and its interactions with other species. Conformational analysis through computational methods helps to identify the most stable arrangements and the energetic barriers between them.
A key aspect of the conformational analysis of arylboronic acid pinacol esters is the rotational barrier around the C-B bond. This rotation dictates the orientation of the Bpin group with respect to the plane of the aromatic ring. Computational studies on related arylboronic acid pinacol esters have shown that the lowest energy conformation is typically one where the plane of the Bpin group is roughly perpendicular to the plane of the aromatic ring. This arrangement minimizes steric clashes between the methyl groups of the pinacol and the ortho-hydrogens of the aromatic ring.
For pyrimidine-2-boronic acid pinacol ester, the presence of two nitrogen atoms in the aromatic ring introduces additional electronic factors that can influence the conformational preference. The lone pairs of the nitrogen atoms can engage in electronic interactions with the boron center, potentially affecting the rotational barrier and the preferred dihedral angle.
The Bpin group is often perceived as a sterically demanding substituent. However, computational and experimental studies have revealed a more nuanced picture where both steric and electronic effects are at play. researchgate.net
Steric Effects: The steric influence of the Bpin group arises primarily from its four methyl groups. These groups can create a "steric shield" that blocks or hinders the approach of reagents to one face of the pyrimidine ring or to adjacent positions. nih.gov This steric hindrance can be a controlling factor in the regioselectivity of certain reactions. For instance, in C-H borylation reactions, the Bpin group can direct borylation to a remote position by sterically blocking the positions closer to it. nih.gov
However, the steric bulk of the Bpin group is not always as large as might be intuitively assumed. Studies comparing the A-values (a measure of steric size) of different substituents have shown that the Bpin group can behave as a smaller substituent than other related groups, a counterintuitive finding that highlights the complexity of its steric profile. researchgate.net
Electronic Effects: The boron atom in the Bpin group is electron-deficient, possessing a vacant p-orbital. This allows it to act as a Lewis acid and a π-acceptor, withdrawing electron density from the pyrimidine ring through resonance. researchgate.net This electron-withdrawing nature can influence the reactivity of the pyrimidine ring, for example by making it more susceptible to nucleophilic attack. The electronic properties of boronic acids and their esters are known to be tunable, with electron-withdrawing groups on the aromatic ring decreasing the pKa value (increasing acidity) and electron-donating groups having the opposite effect. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become a standard computational method for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway, helping to understand how a reaction proceeds and what factors control its rate and selectivity.
The Suzuki-Miyaura cross-coupling reaction is one of the most important applications of this compound. A key step in the catalytic cycle of this reaction is transmetalation, where the pyrimidine group is transferred from the boron atom to the palladium catalyst. DFT calculations have been instrumental in elucidating the mechanism of this crucial step. nih.gov
The transmetalation process for arylboronic acids is generally thought to proceed through a Pd-O-B bridged intermediate. DFT studies on related systems have shown that the reaction can proceed through different pathways, with the relative energies of the transition states depending on factors such as the nature of the ligands on the palladium, the base used, and the solvent.
For this compound, the nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium center, leading to different transition state geometries compared to simple phenylboronic acid esters. DFT calculations can model these interactions and predict the most favorable pathway for transmetalation. The presence of water can also influence the reaction, potentially by facilitating the hydrolysis of the pinacol ester to the more reactive boronic acid. nih.gov
DFT calculations can provide valuable information about the intrinsic stability and reactivity of this compound. While pinacol esters are generally more stable than their corresponding boronic acids, they can still be susceptible to degradation, for example, through hydrolysis. digitellinc.com DFT can be used to calculate the energetics of such decomposition pathways.
The reactivity of the molecule can be assessed by calculating various electronic properties. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A low LUMO energy would suggest that the molecule is a good electron acceptor and thus susceptible to nucleophilic attack. The calculated electrostatic potential map can also highlight regions of the molecule that are electron-rich or electron-poor, providing clues about where electrophilic or nucleophilic attack is most likely to occur. researchgate.net
Studies on the stability of boronic esters have led to the development of new protecting groups designed to offer a balance between stability for purification and sufficient reactivity for subsequent reactions. digitellinc.com
Predicting Regioselectivity and Stereoselectivity in Reactions
Computational methods are increasingly used to predict the outcome of chemical reactions, including their regioselectivity and stereoselectivity. For reactions involving this compound, DFT calculations can be a powerful predictive tool. rsc.org
Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, such as C-H functionalization of the pyrimidine ring, DFT can be used to calculate the activation energies for the reaction at each site. The site with the lowest activation energy is predicted to be the major product. This approach has been successfully applied to predict the regioselectivity of borylation reactions on various heterocyclic compounds. arkat-usa.org The steric and electronic effects of the Bpin group, as discussed earlier, play a major role in determining the regioselectivity.
Stereoselectivity: For reactions that can produce stereoisomers, such as the addition of a nucleophile to a prochiral center, DFT can be used to calculate the energies of the diastereomeric transition states. The ratio of the products is then predicted based on the difference in these transition state energies. While there are no prochiral centers in this compound itself, it can be used in reactions that generate new stereocenters, and in such cases, DFT could be used to predict the stereochemical outcome.
Electronic Structure and Bonding Analysis
A detailed understanding of the electronic structure and bonding in this compound is fundamental to explaining its physical and chemical properties. Computational methods provide a powerful lens through which to view the distribution of electrons and the nature of the chemical bonds within the molecule. nih.gov
DFT calculations can be used to determine a variety of electronic properties, such as the Mulliken atomic charges, which provide an estimate of the partial charge on each atom. This can help to identify which atoms are electron-rich and which are electron-poor. Natural Bond Orbital (NBO) analysis is another powerful technique that can provide a more detailed picture of the bonding in the molecule, including the hybridization of the atoms and the nature of the donor-acceptor interactions between orbitals.
The molecular orbitals of this compound can also be calculated and visualized. The HOMO and LUMO are of particular interest, as they are the frontier orbitals that are involved in most chemical reactions. masterorganicchemistry.com The shape and energy of these orbitals can provide insights into the molecule's reactivity. For example, the LUMO is expected to have significant contributions from the pyrimidine ring and the boron atom, reflecting their electrophilic character.
The interaction between the pyrimidine ring and the Bpin group is a key feature of the molecule's electronic structure. The electron-withdrawing nature of the boron atom can lead to a degree of π-conjugation between the vacant p-orbital on the boron and the π-system of the pyrimidine ring. This interaction can be studied using techniques such as NBO analysis, which can quantify the extent of electron delocalization.
Below is a table summarizing some of the key computational data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C10H15BN2O2 | alfa-chemistry.com |
| Molecular Weight | 206.05 g/mol | alfa-chemistry.com |
| Topological Polar Surface Area | 44.2 Ų | alfa-chemistry.com |
| Exact Mass | 206.1226579 g/mol | alfa-chemistry.com |
| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | alfa-chemistry.com |
Future Directions and Emerging Research Areas for Pyrimidine 2 Boronic Acid Pinacol Ester
The utility of pyrimidine-2-boronic acid pinacol (B44631) ester as a building block in organic synthesis continues to expand. Ongoing research is focused on developing more efficient and sustainable synthetic methodologies, broadening its application in cross-coupling reactions, and exploring novel chemical transformations. These efforts aim to enhance the accessibility and versatility of this important reagent for applications in pharmaceuticals, materials science, and agrochemicals.
Q & A
(Basic) What are the standard synthetic routes for pyrimidine-2-boronic acid pinacol ester, and how can reaction conditions be optimized for yield?
This compound is typically synthesized via cross-coupling or halogen-borylation reactions. Key optimization parameters include:
- Solvent selection : A toluene:THF (4:1 v/v) mixture enhances solubility and reaction efficiency by balancing polarity .
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) paired with bases like Na₂CO₃ are critical for Suzuki-Miyaura coupling .
- Temperature control : Reactions often proceed at reflux (80–110°C) but may require lower temperatures (0–25°C) for pH-sensitive intermediates .
- Purification : Acid-base extraction (e.g., HCl adjustment to pH 6) removes unreacted boronic acids, improving purity .
(Basic) How is this compound utilized in palladium-catalyzed cross-coupling reactions?
This compound is a key substrate in Suzuki-Miyaura couplings for constructing C–C bonds. Methodological considerations include:
- Electrophile compatibility : Aryl halides (Br, I) or triflates react efficiently, while chlorides require specialized ligands (e.g., SPhos) .
- Catalyst loading : 1–5 mol% Pd is typical, but lower loadings (0.1–1 mol%) are achievable with microwave-assisted protocols .
- Base selection : K₂CO₃ or Cs₂CO₃ in aqueous THF ensures deprotonation and stabilizes the boronate intermediate .
(Advanced) What factors influence the stability of this compound under different pH or oxidizing conditions?
- Oxidative degradation : Reaction with H₂O₂ at pH 7.27 leads to boronate ester cleavage, detectable via UV-vis spectroscopy (λmax shift from 290 nm to 405 nm) .
- pH sensitivity : Acidic conditions (pH < 4) promote protodeboronation, forming pyrimidine derivatives. Radical scavengers (e.g., TEMPO) can mitigate this .
- Storage : Anhydrous, inert atmospheres (N₂/Ar) at –20°C prevent hydrolysis and oxidation .
(Advanced) How can competing reactivity of functional groups in substituted pyrimidine boronic esters be managed during multi-step syntheses?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield amines or alcohols during coupling reactions .
- Sequential coupling : Prioritize less reactive sites (e.g., bromine) in cross-couplings before activating more labile groups (e.g., cyano or fluoro) .
- Kinetic monitoring : Real-time UV-vis or NMR tracks selective transformations, enabling timely quenching of competing pathways .
(Advanced) What analytical techniques are effective in monitoring the reactivity and degradation pathways of this compound in solution?
- UV-vis spectroscopy : Detects boronate ester decomposition (e.g., H₂O₂-induced oxidation) via absorbance changes at 290 nm and 405 nm .
- ¹¹B NMR : Quantifies boronate ester integrity and identifies hydrolyzed byproducts (e.g., free boronic acids) .
- HPLC-MS : Resolves complex reaction mixtures, particularly for multi-functionalized derivatives .
(Advanced) How do substituents on the pyrimidine ring affect the reactivity of the boronic ester in cross-coupling reactions?
- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents enhance electrophilicity at the boron center, accelerating transmetallation but increasing protodeboronation risk .
- Steric hindrance : Bulky groups (e.g., isopropyl) at the 5-position reduce coupling efficiency by impeding Pd coordination; ligand screening (e.g., XPhos) mitigates this .
- Halogen substituents : Fluorine at the 4-position improves stability against oxidation but may require elevated temperatures for coupling .
(Basic) What are common purification techniques for this compound, and how do they impact purity?
- Column chromatography : Silica gel with hexane:EtOAc (3:1) eluent separates boronate esters from polar impurities .
- Recrystallization : Hexane/CH₂Cl₂ mixtures yield high-purity crystals but are less effective for trace Pd removal .
- Acid-base extraction : Removes unreacted boronic acids; however, prolonged exposure to acidic conditions risks decomposition .
(Advanced) What strategies can mitigate protodeboronation side reactions during catalytic processes involving this compound?
- Radical inhibitors : TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppresses radical-mediated protodeboronation pathways .
- Low-temperature protocols : Reactions at –10°C to 0°C minimize thermal degradation .
- Ligand design : Electron-rich ligands (e.g., SPhos) stabilize Pd intermediates, reducing β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
